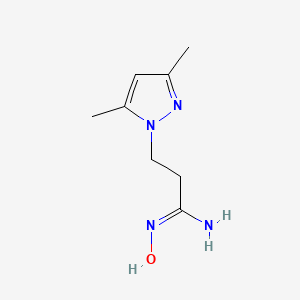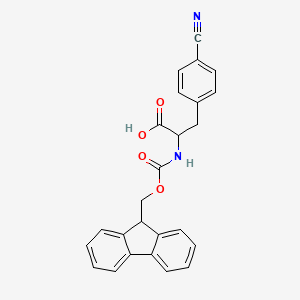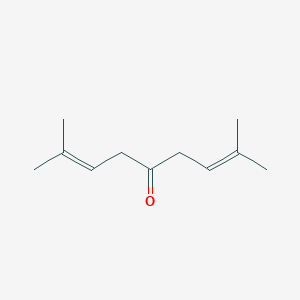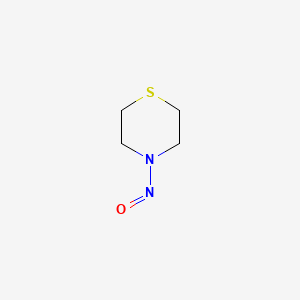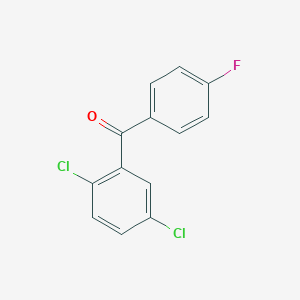
Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-
説明
“Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-” is an organic compound with the molecular formula C13H7Cl2FO . It is an off-white to light brown solid .
Molecular Structure Analysis
The molecular structure of “Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-” consists of two phenyl rings attached to a carbonyl group. One phenyl ring is substituted with two chlorine atoms, and the other phenyl ring is substituted with one fluorine atom .Physical And Chemical Properties Analysis
“Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)-” is an off-white to light brown solid . Its molecular weight is 269.099 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I found .科学的研究の応用
Formulation Development for Poorly Water-Soluble Compounds
- A study focused on developing a formulation for a compound similar to Methanone, aimed at treating arrhythmia. This research highlights the importance of creating precipitation-resistant solutions to increase in vivo exposure of poorly water-soluble compounds like Methanone (Burton et al., 2012).
Biological Activities of Methanone Derivatives
- Research on bicyclo methanone derivatives, including those similar to Methanone, demonstrated antimicrobial and antioxidant activities, suggesting potential applications in these areas (Thirunarayanan, 2016).
Anti-Mycobacterial Agents
- A synthesis of phenyl cyclopropyl methanones, closely related to Methanone, showed promising anti-tubercular activities, indicating potential therapeutic applications in tuberculosis treatment (Dwivedi et al., 2005).
Radiopharmaceutical Applications
- Another study involved the synthesis and in vivo evaluation of a Methanone derivative for potential use as a SPECT tracer for the serotonin 5-HT2A receptor (Blanckaert et al., 2007).
Supramolecular Architecture and Non-Covalent Interactions
- Research on 1,2,4-oxadiazole derivatives, related to Methanone, provided insights into the role of non-covalent interactions in crystal packing, crucial for understanding the stability and properties of such compounds (Sharma et al., 2019).
Antifungal Activity
- Novel Methanone derivatives were synthesized and exhibited promising antifungal activity, suggesting potential applications in antifungal drug development (Lv et al., 2013).
Anti-Tumor Agents
- A derivative of Methanone was synthesized as part of a solution-phase parallel synthesis technique, displaying selective cytotoxicity against tumorigenic cell lines, indicating potential use in cancer therapy (Hayakawa et al., 2004).
特性
IUPAC Name |
(2,5-dichlorophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGLGPTVKGZNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476352 | |
| Record name | 2,5-dichloro-4'-fluorobenzophenon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2,5-dichlorophenyl)(4-fluorophenyl)- | |
CAS RN |
270903-87-2 | |
| Record name | 2,5-dichloro-4'-fluorobenzophenon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

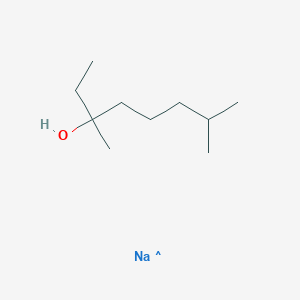
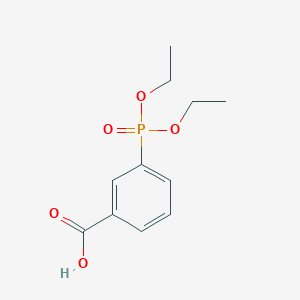
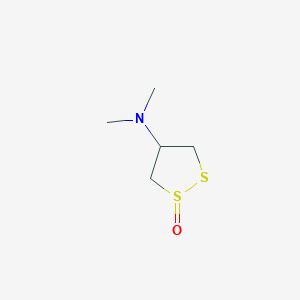
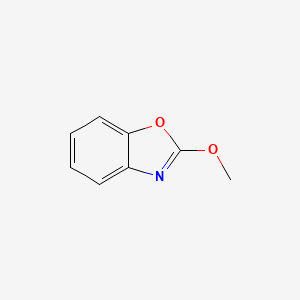
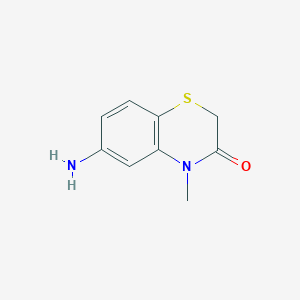
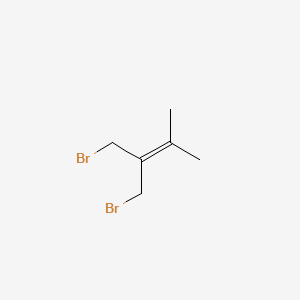
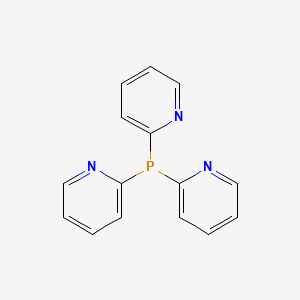
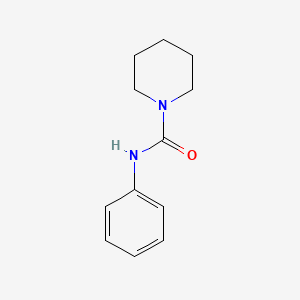
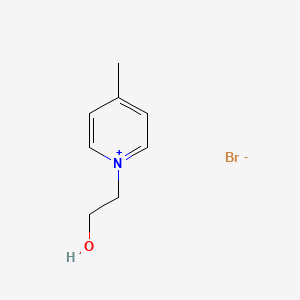
![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)
